molecular formula C13H14N4O5 B3002340 Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899997-60-5

Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No.: B3002340
CAS No.: 899997-60-5
M. Wt: 306.278
InChI Key: OGUWKKVVEUHGMD-UHFFFAOYSA-N
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Description

This compound is part of the oxazole derivatives family, which are known for their wide spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5/c1-6-7(2)22-12-14-10-9(17(6)12)11(19)16(5-8(18)21-4)13(20)15(10)3/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUWKKVVEUHGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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